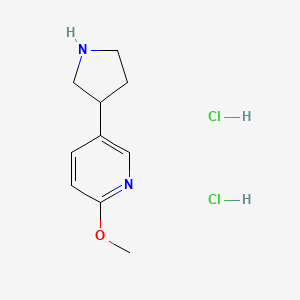

2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride

Description

Properties

CAS No. |

1909335-96-1 |

|---|---|

Molecular Formula |

C10H15ClN2O |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

2-methoxy-5-pyrrolidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;/h2-3,7,9,11H,4-6H2,1H3;1H |

InChI Key |

GKPLQWDJIHWQKJ-UHFFFAOYSA-N |

SMILES |

COC1=NC=C(C=C1)C2CCNC2.Cl.Cl |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCNC2.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives with different functional groups.

- Reduction : Modification of functional groups through reduction reactions.

- Substitution : The methoxy and pyrrolidinyl groups can be substituted to create new compounds.

This versatility makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and specialty chemicals .

Biology

In biological research, 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride is studied for its interactions with biological targets, including:

- Enzymes and Receptors : It is used to investigate binding affinities and selectivity of potential drug candidates.

Medicine

The compound shows potential therapeutic applications, particularly in:

- Drug Development : Its ability to interact with specific biological targets positions it as a candidate for new therapeutic agents.

Research indicates that it may have applications in treating central nervous system disorders by modulating neurotransmitter receptors .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various pathogens:

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Pyridine derivative A | 0.0039 | S. aureus |

| Pyridine derivative B | 0.025 | E. coli |

This suggests that the compound could be further explored for its potential as an antimicrobial agent .

Neuroprotective Effects

The compound has demonstrated potential neuroprotective effects in studies involving neuronal cell lines, indicating its applicability in neurodegenerative disease models:

| Compound | LDH (%) | MTT (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 32 | 32.9 |

| Compound B | 38 | TBD |

These effects are likely mediated through interactions with neurotransmitter receptors and inflammatory pathways .

Neurodegenerative Disease Models

In vitro studies have shown that administration of this compound resulted in reduced markers of oxidative stress and apoptosis, highlighting its potential role in treating neurodegenerative diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy against clinical isolates of S. aureus and E. coli, demonstrating significant inhibition at low concentrations, supporting its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural variations among pyridine derivatives include:

- Substituent position and type : Methoxy, methyl, ethyl, trifluoromethyl, or fluorine groups.

- Heterocyclic amine : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Salt form : Hydrochloride vs. dihydrochloride.

Table 1: Structural and Physicochemical Comparison

Note: The CAS number 1359656-04-4 in refers to the hydrochloride form; the dihydrochloride may require further verification.

Physicochemical and Pharmacological Differences

- Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-hydrochlorides .

- Lipophilicity : Substituents like ethyl () or trifluoromethyl () increase logP, enhancing membrane permeability.

- Electronic Effects : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups alter ring electronic density, impacting receptor binding .

- Amine Ring Size : Pyrrolidine (5-membered) offers conformational rigidity, while piperidine (6-membered) in increases steric bulk and basicity.

Pharmacological and Application Insights

- Drug Development : Compounds like 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride are used as reference standards for impurity profiling .

- Target Interactions : The trifluoromethyl group in may enhance affinity for enzymes or receptors requiring electron-deficient aromatic systems.

- Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative metabolism, prolonging half-life.

Biological Activity

2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine and pyrrolidine compounds exhibit significant antimicrobial properties. For instance, pyridine alkaloids have shown broad-spectrum activity against various pathogens, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Pyridine derivative A | 0.0039 | S. aureus |

| Pyridine derivative B | 0.025 | E. coli |

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of pyridine derivatives. In studies involving neuroprotection assays, compounds similar to this compound demonstrated protective effects against neuronal cell death, indicating a possible application in treating neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Compound | LDH (%) | MTT (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 32 | 32.9 |

| Compound B | 38 | TBD |

The mechanism by which this compound exerts its effects is likely related to its interaction with various biological targets, including receptors involved in neurotransmission and inflammatory pathways. The presence of the methoxy group may enhance binding affinity and bioavailability, while the pyrrolidine ring can facilitate interactions through hydrogen bonding and steric effects .

Case Studies

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have shown that administration of this compound resulted in reduced markers of oxidative stress and apoptosis.

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli, demonstrating significant inhibition at low concentrations.

Q & A

Basic: What are the optimal synthetic routes for 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride in laboratory settings?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

Pyridine Ring Construction: Start with a substituted pyridine precursor (e.g., 5-bromo-2-methoxypyridine).

Pyrrolidine Introduction: Use cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyrrolidine moiety at position 3.

Salt Formation: React the free base with hydrochloric acid to form the dihydrochloride salt.

Key parameters include temperature control (e.g., 80–100°C for coupling reactions), catalyst selection (e.g., Pd-based catalysts), and purification via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at position 2, pyrrolidine at position 5).

- Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₁H₁₆Cl₂N₂O) and isotopic patterns.

- HPLC-PDA: Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns.

- X-ray Crystallography (if crystalline): Resolve stereochemical details of the pyrrolidine ring .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Strategies include:

Comparative Bioassays: Replicate studies under standardized conditions (e.g., cell lines, incubation times).

Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence results.

Structural Analog Testing: Compare activity with derivatives (e.g., 2-methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride) to isolate functional group contributions .

Advanced: What strategies are employed to modify the pyrrolidine moiety to enhance target specificity?

Methodological Answer:

Modifications focus on stereochemistry and substituent effects:

Stereoisomer Synthesis: Prepare (3S)- and (3R)-pyrrolidine variants via chiral catalysts or resolution techniques.

N-Functionalization: Introduce substituents (e.g., methyl, hydroxy) to alter hydrogen-bonding capacity.

Ring Constraints: Test spirocyclic or fused-ring analogs to rigidity the pyrrolidine structure.

Biological testing (e.g., enzyme inhibition assays) is critical to evaluate changes in binding affinity .

Advanced: How to design experiments to assess the compound’s stability under various pH conditions?

Methodological Answer:

Forced Degradation Studies: Expose the compound to buffers at pH 1–13 (e.g., 0.1 M HCl, phosphate buffers) at 37°C for 24–72 hours.

Analytical Monitoring: Use UPLC-MS to quantify degradation products (e.g., hydrolysis of the methoxy group).

Kinetic Modeling: Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life.

Solid-State Stability: Perform thermal gravimetric analysis (TGA) to assess hygroscopicity and thermal decomposition .

Advanced: What computational methods are used to predict binding modes with biological targets?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs, kinases). Focus on hydrogen bonds between the pyrrolidine nitrogen and Asp/Glu residues.

MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy) with activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.